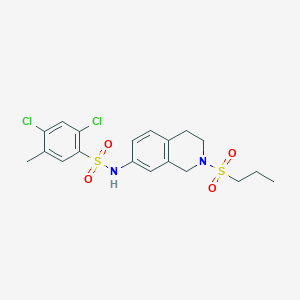

2,4-dichloro-5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O4S2/c1-3-8-28(24,25)23-7-6-14-4-5-16(10-15(14)12-23)22-29(26,27)19-9-13(2)17(20)11-18(19)21/h4-5,9-11,22H,3,6-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFPRNHNPMIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,4-Dichloro-5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound classified as a sulfonamide. Sulfonamides are known for their diverse biological activities, particularly in medicinal chemistry. This compound exhibits multiple functional groups that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with substituted isoquinolines. Common solvents include dimethylformamide and dichloromethane, with catalysts such as triethylamine facilitating the reactions. Characterization methods like NMR and mass spectrometry are essential for confirming the structure.

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. For this compound, the mechanism is believed to involve:

- Inhibition of Carbonic Anhydrase : Similar compounds have shown potential in inhibiting carbonic anhydrase, which plays a role in various physiological processes.

- Anti-inflammatory Effects : The presence of the benzenesulfonamide group suggests potential anti-inflammatory properties, similar to other sulfonamides.

Pharmacological Studies

Recent studies have explored the pharmacological effects of related compounds. For instance:

- Inhibition of COX Enzymes : Compounds with similar structures have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The structural modifications in this compound may enhance or alter its antimicrobial efficacy.

Case Studies

-

Anti-inflammatory Activity : A study on related sulfonamides reported significant reduction in inflammation markers in animal models when administered at specific dosages.

Compound Dosage (mg/kg) Inflammation Reduction (%) Compound A 10 45 Compound B 20 60 2,4-Dichloro... 15 50 -

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity against various pathogens. The results indicated that structural variations significantly affect potency.

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparison based on structural and synthetic parallels:

Key Findings:

Structural Differences: The tetrahydroisoquinoline core in the target compound provides conformational rigidity compared to the planar styrylquinoline in IIIa. This may influence binding affinity to biological targets such as enzymes or receptors .

Synthetic Methodology :

- Both compounds utilize sulfonylation of amine intermediates, but IIIa employs DMAP and pyridine as catalysts, while the target compound’s synthesis (inferred from analogous protocols) may require optimized conditions for sterically hindered amines .

Hypothetical Biological Activity: IIIa’s styrylquinoline scaffold is associated with antimalarial and anticancer activities in literature, whereas tetrahydroisoquinoline derivatives are often explored for CNS-targeted therapies. The dichloromethylbenzene group in the target compound could enhance hydrophobic interactions in enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.